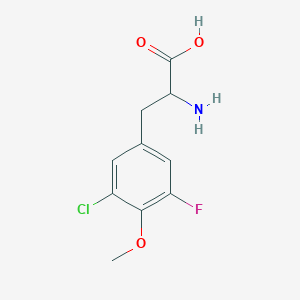

2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid

Description

Propriétés

IUPAC Name |

2-amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POETWVKOXXZPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

This approach allows for the introduction of chloro and fluoro substituents in a controlled manner, and the use of protective groups (e.g., benzyloxycarbonyl) preserves the amino functionality during substitution.

Esterification and Hydrolysis Steps

The amino acid derivatives are often synthesized initially as methyl esters to improve solubility and facilitate purification. For example, methyl esters of 3-amino-3-(4-chlorophenyl)propanoate can be prepared by reacting the corresponding amino acid with thionyl chloride in methanol under controlled addition and reflux conditions.

After substitution and purification, ester hydrolysis under acidic or basic conditions yields the free acid form of the compound.

Typical Esterification Conditions:

- Reagents: Thionyl chloride in methanol

- Temperature: Reflux for 8 hours

- Workup: Concentration, aqueous extraction, basification, and organic extraction

Yields: High yields reported (e.g., 91% for methyl ester formation).

Multi-Step Organic Synthesis with Functional Group Interconversions

The synthesis of substituted amino acids like 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid often involves multiple steps:

- Protection of amino groups (e.g., benzyloxycarbonyl protection)

- Aromatic substitution via nucleophilic aromatic substitution

- Reduction of nitro groups to amines

- Deprotection of amino groups

- Ester hydrolysis to afford the free acid

Each step requires careful control of reaction parameters to maintain stereochemistry and maximize yield.

Solvent and Formulation Considerations

Polar aprotic solvents such as acetonitrile are preferred for nucleophilic aromatic substitution due to their ability to stabilize charged intermediates and facilitate nucleophilic attack.

For formulation and stock solution preparation, solvents like DMSO, PEG300, Tween 80, and corn oil are used sequentially to ensure solubility and clarity of solutions for biological applications.

Data Table: Stock Solution Preparation for Related Compounds

While direct stock preparation data for 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid is limited, analogous compounds such as 3-(3-chloro-4-methoxyphenyl)propanoic acid provide useful reference points:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.66 |

| 1 mM | 5 | 23.29 |

| 1 mM | 10 | 46.59 |

| 5 mM | 1 | 0.93 |

| 5 mM | 5 | 4.66 |

| 5 mM | 10 | 9.32 |

| 10 mM | 1 | 0.47 |

| 10 mM | 5 | 2.33 |

| 10 mM | 10 | 4.66 |

Note: Volumes calculated based on molecular weight and desired molarity in DMSO or other solvents.

Research Findings and Analytical Techniques

Stereochemical Analysis: Enantiomeric purity is typically assessed by chiral HPLC, with high enantiomeric excess achievable through careful synthetic design.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the three-dimensional structure and substitution pattern of the synthesized amino acid derivatives.

Yield and Purity: Reported yields for key intermediates and final products range from 80% to over 90%, depending on reaction optimization and purification methods.

Summary of Preparation Methodology

| Step | Description | Typical Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Amino group protection | Protection with benzyloxycarbonyl (Cbz) group | Reaction with Cbz-Cl in basic medium | Protected amino acid |

| 2. Aromatic substitution | Nucleophilic aromatic substitution on halogenated nitroaromatic | Reflux in acetonitrile with triethylamine | Substituted amino acid ester |

| 3. Nitro group reduction | Reduction to amine using tin(II) chloride or similar reducing agent | Reflux in methanol | Amino-substituted aromatic ring |

| 4. Deprotection and hydrolysis | Removal of Cbz group and ester hydrolysis to free acid | Acidic or basic hydrolysis | Target amino acid compound |

| 5. Purification | Flash chromatography and recrystallization | Gradient elution with ethyl acetate/dichloromethane | High purity (>95%) |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, including:

- Nucleophilic substitutions due to the presence of chloro and fluoro substituents.

- Aldol condensation reactions, allowing for the formation of β-hydroxy acids.

This versatility makes it valuable in developing new pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid may play a role in enzyme inhibition and receptor binding studies. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

- Enzyme inhibitors : The compound can be designed to inhibit specific enzymes involved in metabolic pathways.

- Receptor modulators : Its ability to bind to receptors can be explored for therapeutic applications in conditions like cancer and neurodegenerative diseases.

Therapeutic Potential

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on cancer cell lines. The findings suggested that modifications to the phenyl ring could enhance binding affinity to cancer-related targets, indicating that derivatives of this compound might have similar potential .

Agrochemical Applications

Research conducted by agricultural chemists has demonstrated that compounds with similar structures exhibit herbicidal properties. The presence of halogen atoms (chlorine and fluorine) has been linked to increased herbicidal activity, suggesting that this compound could be developed into a new class of herbicides .

Industrial Applications

In addition to its research applications, 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties allow for:

- Synthesis of polymers : The compound can be incorporated into polymer matrices to impart specific chemical properties.

- Development of fine chemicals : It serves as an intermediate in producing fine chemicals used in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Insights:

Thiophene in 2-Amino-3-(thiophen-2-yl)propanoic acid introduces sulfur’s polarizability, which may alter redox reactivity or metabolic stability compared to halogenated analogs .

Functional Group Contributions: The amino group in the target compound and analogs like 11f enables hydrogen bonding, critical for substrate-enzyme interactions. Compounds lacking this group (e.g., 3-(2-Methoxyphenyl)propanoic acid) are less likely to participate in such interactions . Imidazole in compound 11f provides a heterocyclic aromatic system, facilitating π-π stacking with biological targets, a feature absent in the target compound .

Biological Activity: Biocatalytic Behavior: The thiophene-containing analog undergoes stereoselective ammonia elimination/addition, suggesting halogenated analogs might exhibit similar reactivity but with altered kinetics due to electronic effects .

Research Findings and Implications

- Biocatalytic Applications: The ammonia elimination/addition reactions observed in 2-Amino-3-(thiophen-2-yl)propanoic acid highlight the role of aromatic substituents in directing enzyme-mediated transformations. The target compound’s chloro and fluoro groups may similarly influence reaction pathways but require empirical validation .

- Structural Mimicry : The imidazole-containing compound 11f demonstrates how heterocyclic systems enhance target engagement, suggesting that the target compound’s halogenated phenyl group could be optimized for similar applications .

- Physical Property Trends: The melting point (85–89°C) and molecular weight (180.20 g/mol) of 3-(2-Methoxyphenyl)propanoic acid provide a benchmark for comparing the target compound’s solubility and stability, which are likely lower due to increased halogenation .

Activité Biologique

Overview

2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid, an amino acid derivative, exhibits unique biological activities due to its distinct chemical structure. This compound features a substituted phenyl ring with chlorine, fluorine, and methoxy groups, which contribute to its reactivity and potential therapeutic applications.

- IUPAC Name : 2-amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid

- Molecular Formula : C10H11ClFNO3

- CAS Number : 1260005-16-0

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to target sites, which may include:

- Enzymes involved in metabolic pathways.

- Receptors that regulate various biological functions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components suggest that it may exhibit both antibacterial and antifungal properties. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.025 | Bactericidal |

| Escherichia coli | 0.019 | Bactericidal |

| Candida albicans | 0.0048 | Fungicidal |

Anti-inflammatory Properties

In vitro studies have indicated that 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid may possess anti-inflammatory effects. These effects could be attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values demonstrating potent activity. -

Inflammation Modulation :

Another investigation explored the anti-inflammatory potential of this compound in a mouse model of acute inflammation. The results showed a marked reduction in inflammatory markers when treated with the compound compared to controls, suggesting its utility in therapeutic applications for inflammatory diseases.

Comparative Analysis

When compared to similar compounds, such as 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid or other amino acid derivatives, the unique combination of substituents in 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid enhances its biological activity profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Chlorine Substituent | Fluorine Substituent | Methoxy Group | Antimicrobial Activity |

|---|---|---|---|---|

| 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid | Yes | Yes | Yes | High |

| 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | Yes | No | Yes | Moderate |

| 2-Amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | Yes | Yes | Yes | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step strategies, including:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during halogenation or methoxylation steps .

- Halogenation : Selective introduction of chlorine and fluorine via electrophilic substitution or transition metal-catalyzed reactions.

- Optimization Parameters : Temperature control (e.g., low temperatures for reducing side reactions), solvent selection (polar aprotic solvents like DMF for better solubility), and catalyst choice (e.g., palladium catalysts for cross-coupling reactions).

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions; 19F NMR for fluorine environment analysis .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, especially for chlorine/fluorine .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational quantum chemical calculations improve synthetic route design?

- Methodological Answer :

- Reaction Path Searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction rates and selectivity .

- Machine Learning : Train models on existing reaction datasets to propose optimal conditions (e.g., temperature, catalyst) .

- Case Study : Computational-guided optimization reduced reaction steps for a related amino acid derivative by 30% .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) using statistical tools like ANOVA .

- Purity Assessment : Re-evaluate compound purity via orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities as confounding factors .

- In Silico Validation : Perform molecular docking to assess binding affinity consistency across structural analogs .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions; reduces racemization risks .

- Catalyst Immobilization : Use fixed-bed reactors with immobilized chiral catalysts to improve enantiomeric excess (e.g., >99% ee) .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.